molecular formula C12H22ClN7O5 B6288537 H-Gly-Gly-Gly-Lys(N3) HCl CAS No. 2737202-70-7

H-Gly-Gly-Gly-Lys(N3) HCl

Cat. No. B6288537
CAS RN: 2737202-70-7
M. Wt: 379.80 g/mol
InChI Key: FHWDRASZJQHVLA-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Gly-Gly-Gly-Lys(N3) HCl, also known as Glycyl-L-Lysine-HCl, is an amino acid derivative commonly used in scientific research. It is a naturally occurring amino acid derivative, often used as a substrate for peptide synthesis, as well as for other biochemical and physiological experiments.

Scientific Research Applications

H-Gly-Gly-Gly-Lys(N3) HCl is used in a variety of scientific research applications. It is often used as a substrate for peptide synthesis, as well as for other biochemical and physiological experiments. It is also used in protein structure studies, as it can be used to modify the structure of proteins, allowing for more detailed analysis. Additionally, it can be used to study the activity of enzymes, as well as the structure and function of various biological molecules.

Mechanism of Action

H-Gly-Gly-Gly-Lys(N3) HCl is a substrate for peptide synthesis. The reaction of H-Gly-Gly-Gly-Lys(N3) HCl with amino acids results in the formation of a peptide bond, which is a type of covalent bond. This bond is formed when the carboxyl group of one amino acid is linked to the amino group of another amino acid. This reaction can be used to synthesize a variety of different peptides.
Biochemical and Physiological Effects
H-Gly-Gly-Gly-Lys(N3) HCl is known to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, as well as having an effect on the structure and function of various biological molecules. Additionally, it has been shown to have an effect on the immune system, as well as on the metabolism of various molecules.

Advantages and Limitations for Lab Experiments

H-Gly-Gly-Gly-Lys(N3) HCl has several advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable, which makes it ideal for long-term experiments. However, it is important to note that it can be toxic in high concentrations, and it can react with other molecules, making it difficult to control the reaction.

Future Directions

There are a variety of potential future directions for H-Gly-Gly-Gly-Lys(N3) HCl. One potential direction is to further explore its use as a substrate for peptide synthesis, as well as its potential applications in protein structure studies. Additionally, it could be used to further study the effects it has on the immune system, metabolism, and other biochemical and physiological processes. Additionally, it could be used to further explore its potential as a drug delivery system, as well as its potential applications in gene therapy. Finally, it could be further explored for its potential use in the development of new therapies for various diseases.

Synthesis Methods

H-Gly-Gly-Gly-Lys(N3) HCl is synthesized by the reaction of Glycine and L-Lysine, using a hydrochloric acid solution. The reaction is typically conducted in aqueous solution at room temperature, and the resulting product is a white powder. The reaction is typically carried out in a two-step process: first, the amino acids are reacted with hydrochloric acid, and then the resulting product is purified by precipitation.

properties

IUPAC Name

(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O5.ClH/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14;/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWDRASZJQHVLA-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN7O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.